molecular formula C14H13N5OS5 B10868786 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B10868786
M. Wt: 427.6 g/mol
InChI Key: OEOMSKVFTJEKCO-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves multiple steps, including the formation of the thiadiazole rings and the introduction of the benzylsulfanyl and methylsulfanyl groups. The synthetic route typically starts with the preparation of the thiadiazole core, followed by the attachment of the sulfanyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions .

Chemical Reactions Analysis

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups play a crucial role in binding to the active sites of enzymes, inhibiting their activity. The compound can also interact with cellular pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can be compared with other thiadiazole derivatives, such as:

This compound stands out due to its unique combination of functional groups and potential for diverse applications in scientific research.

Properties

Molecular Formula

C14H13N5OS5

Molecular Weight

427.6 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H13N5OS5/c1-21-12-16-13(25-19-12)23-8-10(20)15-11-17-18-14(24-11)22-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,17,20)

InChI Key

OEOMSKVFTJEKCO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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